molecular formula C9H13NO B1269349 2-Amino-4-isopropylphenol CAS No. 3280-68-0

2-Amino-4-isopropylphenol

Cat. No. B1269349
CAS RN: 3280-68-0
M. Wt: 151.21 g/mol
InChI Key: WXULIANDWRYTKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Amino-4-isopropylphenol involves various chemical strategies, including multicomponent reactions and asymmetric synthesis techniques. For example, the asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor showcases a method that could be applicable to the synthesis of 2-Amino-4-isopropylphenol derivatives (Park et al., 2013). Additionally, the synthesis of 4H-pyran molecules through a one-pot three-component reaction highlights a versatile approach that may be relevant for synthesizing phenolic compounds with specific substituents (Kumar et al., 2021).

Molecular Structure Analysis

The molecular structure and electronic properties of compounds analogous to 2-Amino-4-isopropylphenol have been analyzed using techniques like FT-IR, NMR, and X-ray crystallography. Studies such as the molecular structure, first-order hyperpolarizability, and HOMO-LUMO analysis of certain compounds provide detailed insights into their geometric parameters, electronic distribution, and stability, which are essential for understanding the behavior of 2-Amino-4-isopropylphenol (Raju et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds related to 2-Amino-4-isopropylphenol, such as their ability to undergo various chemical reactions, have been documented. For instance, the synthesis and pharmacokinetics of structural isomers of β2 agonists reveal the importance of specific functional groups in determining the compounds' reactivity and biological activity (Glushkova et al., 2020).

Scientific Research Applications

Environmental Applications

  • Pollutant Removal : A study demonstrated the potential of modified graphene oxide, which can be related to the structural analogues of 2-Amino-4-isopropylphenol, for the removal of dyes and heavy metals like copper from water. This highlights its potential in environmental remediation efforts (Chen et al., 2016).

Catalysis and Synthesis

  • Polymer Synthesis : In the field of polymer chemistry, aromatic amine ligands (related to 2-Amino-4-isopropylphenol) combined with copper(I) chloride have been used as highly efficient catalyst systems for synthesizing poly(2,6-dimethyl-1,4-phenylene ether), a significant advancement in polymer technology (Kim et al., 2018).

Chemical Reactions and Pathways

  • Oxidation Studies : A study on 4-Isopropylphenol, a compound structurally similar to 2-Amino-4-isopropylphenol, revealed insights into the oxidation processes of organic compounds in aqueous solutions. This could provide valuable information for understanding chemical reaction pathways involving related compounds (Zenkevich & Pushkareva, 2018).

  • Hydrogen Bonding Research : Research on 2-Isopropylphenol, closely related to 2-Amino-4-isopropylphenol, in various solvents using NMR spectroscopy provided valuable insights into hydrogen bonding associations, crucial for understanding molecular interactions in different environments (Luo et al., 2001).

  • Antimalarial Agent Synthesis : The synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, structurally related to 2-Amino-4-isopropylphenol, as a potential antimalarial agent, highlights its relevance in medicinal chemistry research (Warner et al., 1977).

Water Treatment and Analysis

  • Herbicide Decomposition : A study on the decomposition of 4-isopropylphenol in water underlines its relevance in understanding the breakdown and treatment of pollutants in environmental systems (Chiha et al., 2010).

  • Zeolite Catalysis : Research on the zeolite-catalyzed alkylation of phenol with propylene to produce 2-isopropylphenol indicates the compound's significance in the field of catalysis and chemical synthesis (Xu et al., 2013).

  • Supercritical Water Decomposition : The study of 2-isopropylphenol decomposition in supercritical water without a catalyst opens avenues for research in non-catalytic chemical processes and environmental remediation (Sato et al., 2004).

  • Microbial Degradation : Investigation into the microbial degradation of 2-isopropylphenol by Pseudomonas sp. highlights its role in bioremediation and microbial metabolism studies (Reichlin & Kohler, 1994).

Safety And Hazards

2-Amino-4-isopropylphenol can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-amino-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULIANDWRYTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349803
Record name 2-Amino-4-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-isopropylphenol

CAS RN

3280-68-0
Record name 2-Amino-4-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-ISOPROPYLPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Takenaka, S Murakami, R Shinke… - Journal of Biological …, 1997 - ASBMB
2-Aminophenol 1,6-dioxygenase was purified from the cell extracts of Pseudomonas sp. AP-3 grown on 2-aminophenol. The product from 2-aminophenol by catalysis of the purified …
Number of citations: 96 www.jbc.org

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